molecular formula C14H11FN2O4 B12495017 1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12495017
M. Wt: 290.25 g/mol
InChI Key: CPZAUNJNDKQXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a synthetic organic compound characterized by the presence of a fluorophenyl group, a carbamoyl group, and a pyridine ring

Preparation Methods

The synthesis of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate: The starting material, 3-fluoroaniline, undergoes a reaction with phosgene to form 3-fluorophenyl isocyanate.

    Carbamoylation: The 3-fluorophenyl isocyanate reacts with a suitable amine to form the corresponding carbamate.

    Pyridine ring formation: The carbamate intermediate is then subjected to cyclization reactions to form the pyridine ring, resulting in the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The carbamoyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the carbamoyl group facilitates hydrogen bonding interactions. The pyridine ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with similar compounds, such as:

    1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: This compound has a fluorine atom at the 4-position of the phenyl ring, which may result in different reactivity and binding properties.

    1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: The presence of a chlorine atom instead of fluorine can alter the compound’s electronic properties and reactivity.

    1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: The methoxy group introduces different steric and electronic effects, impacting the compound’s interactions with molecular targets.

The uniqueness of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11FN2O4

Molecular Weight

290.25 g/mol

IUPAC Name

1-[2-(3-fluoroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H11FN2O4/c15-10-2-1-3-11(6-10)16-12(18)8-17-7-9(14(20)21)4-5-13(17)19/h1-7H,8H2,(H,16,18)(H,20,21)

InChI Key

CPZAUNJNDKQXBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.